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2-Ethyl-4,5-dimethyloxazole

Flavor Chemistry Sensory Analysis Aroma Threshold

2-Ethyl-4,5-dimethyloxazole (CAS 53833-30-0) is a volatile, heterocyclic organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. It is a colorless to yellow liquid with a distinctive burnt roasted, green, creamy, vegetable, and earthy aroma profile.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 53833-30-0
Cat. No. B1345193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5-dimethyloxazole
CAS53833-30-0
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(O1)C)C
InChIInChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3
InChIKeyLCYOFVYHDBWYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Slightly soluble in oils
Soluble (in ethanol)

2-Ethyl-4,5-dimethyloxazole (CAS 53833-30-0): A Specialized Alkyloxazole for Green, Earthy Aroma in Coffee and Roasted Food Flavoring


2-Ethyl-4,5-dimethyloxazole (CAS 53833-30-0) is a volatile, heterocyclic organic compound belonging to the class of 2,4,5-trisubstituted oxazoles [1]. It is a colorless to yellow liquid with a distinctive burnt roasted, green, creamy, vegetable, and earthy aroma profile [2]. As a synthetic food flavoring ingredient (FEMA No. 3672, JECFA No. 1555), it is naturally present in Arabica and Robusta coffees, French fried potatoes, and roasted teas, and is widely utilized to impart specific green and earthy notes in coffee, nut, and roasted vegetable flavor formulations [3][4]. Its unique substitution pattern—specifically an ethyl group at the 2-position and methyl groups at the 4- and 5-positions—distinguishes it from other alkyloxazole analogs, leading to a specific sensory signature that is not interchangeable with other in-class compounds.

Why a Generic 'Alkyloxazole' Cannot Substitute for 2-Ethyl-4,5-dimethyloxazole: The Critical Role of the 2-Ethyl Substituent in Flavor Precision


While the class of alkyloxazoles shares a common heterocyclic scaffold, the specific substituent at the 2-position is a primary determinant of the compound's sensory profile, including its odor quality and threshold [1]. In the flavor and fragrance industry, even minor structural changes—such as replacing an ethyl group with a methyl, isopropyl, or isobutyl group—can dramatically alter the perceived aroma from 'nutty and roasted' to 'green and earthy' [2]. For instance, 2,4,5-trimethyloxazole, a close analog, is characterized by a pyridine-like, nutty, roasted cocoa note , while 2-isobutyl-4,5-dimethyloxazole is defined by a strong 'burnt roasted' profile [3]. The unique sensory signature of 2-Ethyl-4,5-dimethyloxazole, which includes creamy, vegetable, and earthy nuances, is a direct consequence of its specific ethyl substitution and cannot be replicated by a generic alkyloxazole. Substitution would therefore result in an unintended and often unacceptable shift in the final product's flavor profile.

Quantitative Differentiation Guide for 2-Ethyl-4,5-dimethyloxazole: Comparator-Based Evidence for Scientific Selection


Sensory Profile Divergence: Quantitative Odor Threshold Comparison with 2,4,5-Trimethyloxazole

In roasted tea infusions, 2-Ethyl-4,5-dimethyloxazole and 2,4,5-trimethyloxazole are both identified as key aroma contributors, but they exhibit starkly different sensory properties [1]. The odor threshold of 2,4,5-trimethyloxazole is reported at 5 μg/L in water, contributing nutty and roasted cocoa notes [2]. In contrast, 2-Ethyl-4,5-dimethyloxazole was confirmed as an aroma-active compound with a significantly different sensory profile described as 'green, creamy, vegetable, earthy' [3]. This demonstrates that a simple methyl-to-ethyl substitution at the 2-position shifts the aroma from a 'nutty/roasted' space to a 'green/earthy' space.

Flavor Chemistry Sensory Analysis Aroma Threshold

Flavor Application Usage Rate Differentiation: Regulatory and Practical Concentration Ranges vs. 2,4,5-Trimethyloxazole

2-Ethyl-4,5-dimethyloxazole is regulated as a food flavoring (FEMA 3672) with specific, documented usage rates across various food categories [1]. For example, in baked goods, its typical usage level is 0.3 mg/kg with a maximum of 1.5 mg/kg [2]. While 2,4,5-trimethyloxazole is also a flavoring agent, its usage profile and associated notes are for different applications (e.g., coffee, chocolate, meaty) . The existence of distinct FEMA numbers and separate usage guidelines in regulatory databases underscores that these compounds are not considered interchangeable by industry or regulatory bodies. They are procured and used to achieve different flavor outcomes.

Food Additive Regulation Flavor Formulation GRAS Usage Levels

Physicochemical Property Differentiation: Boiling Point as a Process and Stability Indicator

A significant difference in boiling points is observed between 2-Ethyl-4,5-dimethyloxazole and its trimethyl analog. The target compound has a reported boiling point of 166.4°C at 760 mmHg , while 2,4,5-Trimethyloxazole boils at a notably lower 133-134°C at 760 mmHg . This ~33°C higher boiling point for 2-Ethyl-4,5-dimethyloxazole indicates lower volatility and greater thermal stability, which are critical considerations for industrial processes involving heating, such as baking or roasting, where a compound's retention and release kinetics are crucial.

Physical Chemistry Process Engineering Volatility

Concentration and Occurrence in Food Matrices: Quantitative Analysis in Roasted Tea vs. 2,4,5-Trimethyloxazole

In a 2025 study of roasted tea infusions, the concentration of various alkyloxazoles was quantified [1]. While 2,4,5-trimethyloxazole was found at the highest concentration (~20 μg/L), 2-Ethyl-4,5-dimethyloxazole was also identified and, critically, was confirmed to be aroma-active through odor activity value (OAV) analysis and addition tests, alongside its homologs 2,4,5-trimethyl- and 4,5-dimethyl-2-isopropyloxazole [2]. This confirms that the target compound is a significant, naturally-occurring contributor to the complex aroma of a widely-consumed product, validating its use in authentic flavor reconstitution.

Analytical Chemistry Food Science Natural Occurrence

Natural Occurrence Profile: A Broader Spectrum of Food Matrices vs. 2-Isobutyl Analog

The natural occurrence profile of 2-Ethyl-4,5-dimethyloxazole is more extensively documented across a wider range of food products compared to some of its close analogs. It has been detected and reported as a volatile constituent in Arabica and Robusta coffees, French fried potatoes, and cocoa butter [1][2]. In contrast, 2-isobutyl-4,5-dimethyloxazole, while also a flavoring agent (FEMA 4397) with a 'burnt roasted' aroma, has a narrower reported natural occurrence, being primarily noted in potatoes [3]. The broader natural footprint of the target compound supports its use in creating more complex and authentic flavor profiles for a wider array of applications.

Food Analysis Metabolomics Natural Flavor

Validated Application Scenarios for 2-Ethyl-4,5-dimethyloxazole Based on Quantitative Differentiation Evidence


Authentic Roasted Coffee Flavor Reconstitution

Formulators seeking to create a true-to-nature roasted coffee flavor should prioritize 2-Ethyl-4,5-dimethyloxazole. Its confirmed natural presence in both Arabica and Robusta coffee [1], combined with its unique green, earthy, and creamy profile [2], makes it indispensable for achieving the authentic complexity of a coffee brew. The higher boiling point (166.4°C) [3] compared to its trimethyl analog is a practical advantage in coffee roasting or instant coffee manufacturing, as it ensures the compound is better retained during thermal processing and released upon brewing, delivering a more faithful aroma. Using a generic alkyloxazole would result in a flatter, less characteristic profile, lacking the critical green/earthy top-notes.

Replicating the Aroma of Roasted Nuts and Seeds

The well-documented occurrence of 2-Ethyl-4,5-dimethyloxazole in roasted peanuts, nuts, and cocoa butter [1] positions it as a key ingredient for formulators developing flavors for nut-based products, chocolates, and nut spreads. The compound's specific aroma descriptors—'creamy', 'earthy', 'vegetable'—provide the essential depth and authenticity that differentiates a high-quality roasted nut flavor from a simplistic, one-dimensional 'nutty' note [2]. The quantitative usage data (e.g., 0.3-1.5 mg/kg in baked goods, 0.15-2.0 mg/kg in spicy seasonings) [3] provides a practical starting point for formulators, reducing development time and ensuring regulatory compliance.

Development of Complex Savory and 'Green' Vegetable Flavors

For product developers working on savory applications like soups, gravies, meat analogs, or roasted vegetable snacks, 2-Ethyl-4,5-dimethyloxazole offers a unique 'green' and 'earthy' dimension that is absent in other alkyloxazoles. While 2,4,5-trimethyloxazole might contribute a more generic 'roasted' or 'nutty' background [1], the target compound introduces a specific 'green creamy vegetable' character [2] that is essential for replicating the nuances of cooked vegetables like potatoes or tomatoes. The established safe usage guidelines (e.g., 0.05-0.2 mg/kg in soups, 0.15-0.5 mg/kg in gravies) [3] provide a clear framework for safe and effective incorporation, ensuring the desired flavor impact is achieved without exceeding regulatory limits.

Academic and Industrial Research on Maillard Reaction and Aroma Formation

As a confirmed product of the Maillard reaction [1], 2-Ethyl-4,5-dimethyloxazole is a valuable analytical standard and research tool. Studies on its formation from specific amino acids (e.g., glycine, alanine, threonine) [2] provide a direct link to the fundamental chemistry of flavor generation in heated foods. Researchers investigating the impact of roasting conditions on food aroma or seeking to elucidate novel formation pathways can use this compound as a specific, quantifiable marker. Its distinct and well-characterized properties (e.g., boiling point, mass spectrum) [3] make it a reliable and differentiable compound for use in model reaction systems and for method development in analytical chemistry.

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